molecular formula C11H11BO3 B13413575 8-Methoxynaphthalene-1-boronic acid

8-Methoxynaphthalene-1-boronic acid

Cat. No.: B13413575
M. Wt: 202.02 g/mol
InChI Key: OFGUNLPQWPJCLE-UHFFFAOYSA-N
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Description

8-Methoxynaphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a methoxy group at the 8-position and a boronic acid group at the 1-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-1-boronic acid typically involves the borylation of 8-methoxynaphthalene. One common method is the reaction of 8-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is facilitated by the availability of efficient palladium catalysts and boron reagents .

Comparison with Similar Compounds

  • 2-Methoxy-1-naphthaleneboronic acid
  • 1-Naphthaleneboronic acid
  • 2-Naphthaleneboronic acid

Comparison: 8-Methoxynaphthalene-1-boronic acid is unique due to the presence of the methoxy group at the 8-position, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-Methoxy-1-naphthaleneboronic acid, the position of the methoxy group can lead to different steric and electronic effects, impacting the efficiency and selectivity of cross-coupling reactions . The presence of the methoxy group also makes it distinct from 1-Naphthaleneboronic acid and 2-Naphthaleneboronic acid, which lack this substituent and may exhibit different reactivity profiles .

Properties

Molecular Formula

C11H11BO3

Molecular Weight

202.02 g/mol

IUPAC Name

(8-methoxynaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,13-14H,1H3

InChI Key

OFGUNLPQWPJCLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2OC)(O)O

Origin of Product

United States

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